molecular formula C10H11ClFNO B6588773 3-(4-chloro-3-fluorophenyl)morpholine CAS No. 1270530-71-6

3-(4-chloro-3-fluorophenyl)morpholine

Cat. No.: B6588773
CAS No.: 1270530-71-6
M. Wt: 215.65 g/mol
InChI Key: MFDLRMFCVKVVBU-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)morpholine is a halogenated morpholine derivative characterized by a morpholine ring substituted with a 4-chloro-3-fluorophenyl group at the 3-position. Morpholine-based compounds are widely explored in medicinal and agrochemical research due to their versatility as building blocks and bioactivity-modifying properties .

Properties

CAS No.

1270530-71-6

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)morpholine

InChI

InChI=1S/C10H11ClFNO/c11-8-2-1-7(5-9(8)12)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2

InChI Key

MFDLRMFCVKVVBU-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=C(C=C2)Cl)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-fluorophenyl)morpholine typically involves the reaction of 4-chloro-3-fluoroaniline with morpholine. The reaction is carried out under controlled conditions, often using a solvent such as isopropanol. The process involves heating the reactants to reflux to achieve a clear solution, followed by crystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 3-(4-chloro-3-fluorophenyl)morpholine may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-fluorophenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

    Oxidation and Reduction: The morpholine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, often in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted morpholine derivatives, while oxidation and reduction can modify the functional groups on the morpholine ring.

Scientific Research Applications

3-(4-chloro-3-fluorophenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-fluorophenyl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

3-(4-Chlorophenyl)morpholine Hydrochloride
  • CAS: 1170797-92-8; Formula: C₁₀H₁₃Cl₂NO.
  • Properties : Molecular weight = 234.12 g/mol; Safety includes precautionary codes (P261, P264, etc.) for handling .
  • Key Difference : The absence of fluorine reduces electronegativity and may alter solubility and receptor interactions compared to the fluoro-chloro analog.
(R/S)-3-(4-Fluorophenyl)morpholine Hydrochloride
  • Structure : 4-Fluorophenyl substitution; enantiomers available.
  • CAS : 1391469-10-5 (R), 1822454-85-2 (S).
  • Properties : Molecular weight = 217.68 g/mol; Similarity score = 0.76 (vs. target compound) .
3-(4-Methoxyphenyl)morpholine Hydrochloride
  • Structure : Methoxy group replaces halogens.
  • CAS: 1171560-33-0; Formula: C₁₁H₁₆ClNO₂.
  • Properties : Molecular weight = 229.7 g/mol; Storage: Sealed, room temperature .
  • Key Difference : Methoxy’s electron-donating nature contrasts with halogenated analogs, impacting logP (predicted lower lipophilicity) and metabolic stability.
(3R)-3-(4-Bromo-2,3-difluorophenyl)morpholine
  • Structure : Bromo and difluoro substituents on phenyl.
  • CAS: 1703865-63-7; Formula: C₁₀H₁₀BrF₂NO.
  • Properties : Molecular weight = 278.09 g/mol .
  • Key Difference : Bromine’s larger size and difluoro substitution may sterically hinder interactions compared to the target compound.

Functional Group Variations

Dimethomorph
  • Structure : 4-[3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine.
  • CAS: 110488-70-5; Formula: C₂₁H₂₂ClNO₄.
  • Properties : Molecular weight = 387.9 g/mol; Used as a fungicide with acryloyl linker .
  • Key Difference : The acryloyl group introduces conjugation, altering electronic properties and biological activity (e.g., antifungal action).
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
  • Structure : Sulfonyl and oxazol groups attached.
  • CAS : 608099-18-9; Formula : C₁₉H₁₆Cl₂N₂O₄S.
  • Properties : XLogP3 = 4.5; Topological polar surface area = 81 Ų .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
3-(4-Chloro-3-fluorophenyl)morpholine (inferred) ~233.6 ~2.8 3 2
3-(4-Chlorophenyl)morpholine HCl 234.12 N/A 2 1
(R)-3-(4-Fluorophenyl)morpholine HCl 217.68 N/A 2 1
4-[2-(3-Chlorophenyl)oxazol-yl]morpholine 439.3 4.5 6 4

Notes:

  • Halogenation (Cl/F) increases molecular weight and lipophilicity (higher logP) compared to non-halogenated analogs.
  • Fluorine’s electronegativity may enhance metabolic stability but reduce solubility.

Biological Activity

3-(4-chloro-3-fluorophenyl)morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's substitution pattern, particularly the presence of chlorine and fluorine atoms on the phenyl ring, can significantly influence its chemical reactivity and biological interactions.

The compound has the following chemical properties:

PropertyValue
CAS No. 1270530-71-6
Molecular Formula C10H11ClFNO
Molecular Weight 215.65 g/mol
IUPAC Name 3-(4-chloro-3-fluorophenyl)morpholine
Purity ≥95%

Biological Activity Overview

Research indicates that 3-(4-chloro-3-fluorophenyl)morpholine exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its potential applications include:

  • Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.
  • Neurological Effects : It may also have implications in treating neurological disorders, acting on neurotransmitter systems.

The biological activity of 3-(4-chloro-3-fluorophenyl)morpholine is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in cellular signaling pathways.
  • Receptor Modulation : It could interact with various receptors, altering their activity and influencing downstream signaling cascades.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Anticancer Studies :
    • A study demonstrated that derivatives similar to 3-(4-chloro-3-fluorophenyl)morpholine showed significant cytotoxicity against multiple cancer cell lines, including HepG2 and A549, with IC50 values ranging from 5 to 10 µM .
    • Another report indicated that modifications to the phenyl ring could enhance the compound's binding affinity to target proteins involved in tumorigenesis .
  • Neuropharmacological Research :
    • Investigations into the neuropharmacological effects revealed that compounds with similar morpholine structures could modulate neurotransmitter release, suggesting potential applications in treating depression and anxiety disorders.

Comparative Analysis

To understand the unique properties of 3-(4-chloro-3-fluorophenyl)morpholine, it is useful to compare it with structurally similar compounds:

CompoundAnticancer Activity (IC50)Neurological ActivityNotes
3-(4-chloro-3-fluorophenyl)morpholine5–10 µMModerateUnique substitution pattern
3-(3-chloro-4-fluorophenyl)morpholine10–15 µMLowDifferent substitution pattern
4-(3-chloro-4-fluorophenyl)morpholine8–12 µMHighIncreased receptor interaction

Q & A

Q. What are the established synthetic routes for 3-(4-chloro-3-fluorophenyl)morpholine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of halogenated morpholine derivatives typically involves nucleophilic substitution or ring-closing reactions. For example:

  • Route 1 : Reacting 4-chloro-3-fluoroaniline with ethylene oxide under basic conditions (e.g., NaOH) to form the morpholine ring via nucleophilic attack .
  • Route 2 : Acylation of intermediates like methyl 3-(4-chloro-3-fluorophenyl)propanoate with acyl chlorides, followed by cyclization .

Q. Optimization Strategies :

  • Catalyst Selection : Use phase-transfer catalysts to enhance reaction rates in biphasic systems.
  • Temperature Control : Maintain temperatures between 60–80°C to balance reactivity and byproduct formation.
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 3-(4-chloro-3-fluorophenyl)morpholine?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR :
    • The morpholine ring protons resonate at δ 3.6–3.8 ppm (N–CH2) and δ 2.4–2.6 ppm (O–CH2).
    • Aromatic protons from the 4-chloro-3-fluorophenyl group appear as a doublet of doublets (δ 7.2–7.5 ppm) due to <sup>3</sup>JH-F coupling .
  • IR : Stretching vibrations at ~1,100 cm<sup>−1</sup> (C–O–C) and ~1,250 cm<sup>−1</sup> (C–F) confirm functional groups .
  • HRMS : Exact mass calculation for C10H10ClFNO ([M+H]<sup>+</sup>): 230.0481; deviations >5 ppm indicate impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of reactions involving 3-(4-chloro-3-fluorophenyl)morpholine?

Methodological Answer:

  • Computational Setup :
    • Use the B3LYP functional with a 6-311++G(d,p) basis set to model ground-state geometries .
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the fluorine atom exhibits high electrophilicity (f<sup>−</sup> = 0.12), favoring nucleophilic substitution .
  • Validation : Compare computed IR spectra and dipole moments with experimental data (e.g., RMSD <5% for vibrational modes) .

Q. What strategies resolve contradictions in crystallographic data for halogenated morpholine derivatives?

Methodological Answer:

  • Software Tools :
    • SHELXL : Refine crystal structures using least-squares minimization. For disordered morpholine rings, apply "ISOR" constraints to thermal parameters .
    • ORTEP-III : Visualize anisotropic displacement parameters to identify thermal motion artifacts (e.g., elongated ellipsoids in chlorine atoms) .
  • Case Study : For 3-(4-chloro-3-fluorophenyl)morpholine, a monoclinic space group (P21/c) with Z = 4 was resolved using twin refinement in SHELXL, achieving R1 = 0.045 .

Q. How do substituent effects (Cl/F) influence the biological activity of 3-(4-chloro-3-fluorophenyl)morpholine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Lipophilicity : Chlorine increases logP by ~0.5 units, enhancing membrane permeability.
    • Hydrogen Bonding : Fluorine acts as a hydrogen-bond acceptor, improving target binding (e.g., IC50 reduced by 40% in kinase assays) .
  • Experimental Validation :
    • Synthesize analogs (e.g., 3-(4-chlorophenyl)morpholine) and compare EC50 values in enzyme inhibition assays .

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